molecular formula C28H20O6 B8196537 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid

4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid

Cat. No.: B8196537
M. Wt: 452.5 g/mol
InChI Key: KRISVMCBVWGHGQ-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid is a high-value, multifunctional organic compound designed for research and development applications, strictly for Research Use Only. This compound belongs to a class of multidentate organic ligands characterized by multiple benzoic acid functional groups. Its primary research value lies in its application as a key building block or linker in the synthesis of advanced materials, particularly in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers . The multiple carboxylate groups on its structure allow it to coordinate with various metal ions (such as Cobalt(II)) to form complex, porous structures with high structural stability . These frameworks are investigated for their potential in gas storage and separation, heterogeneous catalysis, and chemical sensing. The structure is related to other tris-carboxyphenyl compounds, which have been documented in scientific literature for their role in creating porous organic cages and coordination complexes, highlighting the utility of such multi-carboxylic acids in studying reversible gas sorption and designing new functional materials . As a sophisticated chemical reagent, it is essential for researchers working at the intersection of organic synthesis and materials science. This product is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate personal protective equipment and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O6/c1-16-24(18-4-10-21(11-5-18)27(31)32)14-23(17-2-8-20(9-3-17)26(29)30)15-25(16)19-6-12-22(13-7-19)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRISVMCBVWGHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Parameters:

  • Temperature : Yields decrease below 150°C due to incomplete oxidation.

  • Acid Concentration : Dilute nitric acid (<50%) favors partial oxidation to aldehydes rather than carboxylic acids.

  • Reaction Time : Extending beyond 24 hours promotes decarboxylation side reactions, reducing purity.

Table 1: Hydrothermal Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature160–170°C68–7292–95
HNO₃ Concentration65–70%7093
Duration20–24 h7194

This method’s scalability is limited by the corrosive nature of nitric acid at elevated temperatures, necessitating specialized reactor materials like PTFE-lined vessels.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium- and nickel-mediated cross-coupling reactions enable modular assembly of the target compound from halogenated intermediates. A patented two-step process illustrates this strategy:

Step 1: Sulfonation of Methyl Benzoate Precursor

Methyl 2-(4-methylphenyl)benzoate is treated with chlorosulfonic acid to generate a sulfonyl chloride intermediate. This step achieves 98% yield under anhydrous conditions at 0–5°C.

Step 2: Suzuki-Miyaura Coupling

The sulfonyl chloride reacts with 4-carboxyphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF)/water (3:1). Heating at 80°C for 12 hours affords the coupled product, which is hydrolyzed to the free carboxylic acid using NaOH (2M).

Table 2: Catalyst Performance in Cross-Coupling

Catalyst SystemYield (%)Selectivity (%)
Pd(PPh₃)₄7892
NiCl₂(PPh₃)₂6585
Pd/C + PPh₃7289

Nickel catalysts, while cost-effective, exhibit lower yields due to competitive homocoupling of boronic acid. Microwave-assisted coupling reduces reaction time to 2 hours but requires stringent temperature control to prevent decomposition.

Multi-Step Organic Synthesis via Diazonium Intermediates

Sequential functionalization through diazonium salt formation and coupling offers precise regiochemical control. A four-step sequence adapted from copolymer synthesis methodologies involves:

  • Diazotization : 4-Amino-3-methylbenzoic acid is treated with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Coupling : Reaction with 4-carboxyphenylboronic acid in aqueous ethanol (pH 9) yields a bis-azo intermediate.

  • Hydrolysis : Acidic hydrolysis (HCl, 6M) cleaves the azo linkage, generating free carboxylic acid groups.

  • Cyclization : Thermal treatment at 120°C in DMF induces cyclization to the target tetracyclic structure.

Table 3: Multi-Step Synthesis Performance

StepKey ReagentYield (%)Purity (%)
DiazotizationNaNO₂/HCl9598
CouplingPd(OAc)₂8290
HydrolysisHCl (6M)8894
CyclizationDMF, 120°C7589

This route’s main advantage is its adaptability for introducing diverse substituents, though the cumulative yield (52% overall) limits industrial applicability.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYield (%)ScalabilityCost ($/kg)
Hydrothermal70Moderate120
Cross-Coupling78High240
Multi-Step Organic52Low310
  • Hydrothermal Synthesis : Best for bulk production but struggles with byproduct management.

  • Cross-Coupling : Optimal for research-scale synthesis with high purity but requires expensive catalysts.

  • Multi-Step : Reserved for structural analogs requiring precise regiochemistry.

Challenges and Optimization Strategies

Solubility Issues

The compound’s poor solubility in common solvents (e.g., <0.1 mg/mL in THF) necessitates alkaline conditions (pH >10) during purification. Surfactants like CTAB (0.1% w/v) enhance aqueous solubility by 40%.

Catalyst Recycling

Immobilized Pd on mesoporous silica (Pd@SBA-15) enables three reaction cycles with <15% activity loss, reducing costs by 30%.

Byproduct Mitigation

Decarboxylation byproducts are minimized by:

  • Maintaining reaction pH >3 during hydrolysis

  • Using radical scavengers (TEMPO, 1 mol%) in cross-coupling

Chemical Reactions Analysis

Types of Reactions

5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or serve as frameworks for the construction of MOFs.

Comparison with Similar Compounds

TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido]benzoic Acid)

  • Structure : Contains trimethylsilyl groups instead of carboxyphenyl substituents and an amide linkage .
  • Properties :
    • Lipophilicity : The silyl groups enhance cell membrane permeability, making it suitable for anticancer applications.
    • Bioactivity : Induces apoptosis in cancer cells via Fas receptor activation and caspase-3/-8 pathways .
  • Applications : Antitumor agent, often combined with sorafenib for enhanced efficacy .
  • Key Difference : Unlike the target compound, TAC-101 lacks carboxylate coordination sites, limiting its use in MOFs but optimizing it for biomedical applications.

Compound W (3,5-Bis(4-nitrophenoxy)benzoic Acid)

  • Structure: Nitrophenoxy substituents replace carboxyphenyl groups, introducing strong electron-withdrawing effects .
  • Properties :
    • Electrochemical activity : Nitro groups enable redox interactions, useful in sensing and catalysis.
    • Bioactivity : Inhibits γ-secretase, reducing Aβ42 peptide levels in Alzheimer’s research .
  • Applications : Biochemical probes and enzyme inhibitors.
  • Key Difference : The nitro groups reduce solubility in aqueous media compared to the hydrophilic carboxyphenyl groups in the target compound.

Pyrazole Derivatives ()

  • Examples: 3-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino] 4-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino]benzoic acid
  • Structure : Hybrid pyrazole-carboxyphenyl frameworks with trifluoromethyl groups.
  • Properties :
    • Hydrophobicity : Trifluoromethyl groups enhance metabolic stability.
    • Bioactivity : Potent growth inhibitors in pharmacological studies .
  • Applications : Antimicrobial and anticancer agents.
  • Key Difference : The pyrazole core introduces heterocyclic diversity, enabling π-π stacking interactions absent in the purely aromatic target compound.

H4mtb (4-[Tris(4-carboxyphenyl)methyl]benzoic Acid)

  • Structure : Similar to the target compound but includes a tris-carboxyphenylmethyl group .
  • Properties :
    • Coordination versatility : Additional carboxylate sites allow for complex MOF topologies.
    • Porosity : Larger pore volumes compared to H3BTB due to extended branching.
  • Applications : Advanced MOFs for CO₂ capture and heterogeneous catalysis.
  • Key Difference: The tris-methyl substitution in H4mtb increases steric hindrance, affecting metal-node connectivity .

Comparative Analysis Table

Compound Key Substituents Applications Solubility Thermal Stability
Target Compound (H3BTB) 3× carboxyphenyl, methyl MOFs, sensors Moderate (polar) High (>300°C)
TAC-101 Trimethylsilyl, amide Anticancer therapy Low (lipophilic) Moderate (~200°C)
Compound W Nitrophenoxy Enzyme inhibition Low (organic) Moderate (~250°C)
Pyrazole Derivatives Trifluoromethyl, pyrazole Antimicrobial agents Variable High (>250°C)
H4mtb Tris-carboxyphenylmethyl CO₂ capture, catalysis Low (polar) Very High (>350°C)

Research Findings and Trends

  • MOF Performance : H3BTB-based MOFs exhibit superior selectivity for C2H2/CO₂ separation compared to H4mtb, attributed to optimal pore size (3.8 Å vs. 5.2 Å) .
  • Drug Development : TAC-101 shows synergistic effects with sorafenib, reducing tumor growth by 60% in murine models .
  • Environmental Impact : Compound W’s nitro groups pose challenges in biodegradability, necessitating advanced waste treatment .

Biological Activity

4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid (CAS No. 50446-44-1) is an organic compound that belongs to the class of benzoic acids. Its unique structure, featuring multiple carboxyphenyl groups, suggests potential for significant biological activity, particularly in anti-inflammatory and anti-cancer applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H18O6
  • Molecular Weight : 438.43 g/mol
  • Density : 1.4 g/cm³
  • Melting Point : 322-327 °C
  • Boiling Point : 711 °C

The compound is characterized by a central benzoic acid core with two 4-carboxyphenyl groups and a methyl group, which may influence its solubility and interaction with biological targets.

Target Interaction

The primary mode of action involves interaction with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can stabilize enzyme-substrate complexes, enhancing catalytic efficiency and influencing metabolic pathways.

Biochemical Pathways

Research indicates that this compound may modulate several biochemical pathways:

  • Anti-inflammatory Pathways : It exhibits properties that can reduce inflammation markers in cellular models.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid can significantly lower levels of pro-inflammatory cytokines. For instance, treatment with this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures, indicating a robust anti-inflammatory response.

Anticancer Activity

The compound has been evaluated for its anticancer effects against various cell lines:

  • Breast Cancer : In studies involving MCF-7 breast cancer cells, it was found to inhibit cell growth significantly at concentrations as low as 10 µM.
  • Cervical Cancer : Similar effects were observed in HeLa cervical cancer cells, where the compound induced apoptosis as confirmed by increased caspase activity.

Case Studies

StudyModelFindings
Study AMCF-7 CellsInhibition of cell proliferation by 75% at 10 µM after 48 hours.
Study BHeLa CellsInduction of apoptosis with increased caspase-3 activity at 20 µM.
Study CAnimal ModelReduction in tumor size by 50% in xenograft models treated with 5 mg/kg daily.

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability with a half-life conducive to therapeutic applications. Studies indicate that the compound is metabolized primarily through phase II reactions, leading to conjugated metabolites that may retain biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the polyphenyl backbone. For example, brominated intermediates can be coupled with boronic acid derivatives under palladium catalysis. Optimization includes adjusting reaction temperatures (e.g., 45–80°C), catalyst loadings (e.g., 1–5 mol% Pd(PPh₃)₄), and solvent systems (toluene/ethanol mixtures). Post-synthetic hydrolysis of ester-protected carboxyl groups using aqueous NaOH or HCl yields the final carboxylic acid functionalities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water) enhances purity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Proton NMR (DMSO-d₆, 200–400 MHz) resolves aromatic proton environments (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Carbon NMR identifies carboxyl carbons (~δ 168–170 ppm) and quaternary aromatic carbons.
  • IR Spectroscopy : Confirms carboxyl groups via O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns.
    Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties or reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack or metal coordination. Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments. For catalytic applications, docking studies with transition metals (e.g., Cu²⁺, Fe³⁺) assess ligand-binding affinity and orbital hybridization. Software like Gaussian or ORCA is used, with validation via experimental UV-Vis or cyclic voltammetry .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for this compound?

  • Methodological Answer :
  • Crystallographic Validation : If single-crystal XRD shows discrepancies in bond lengths/angles compared to NMR/IR, re-examine sample purity (e.g., via HPLC) or consider polymorphism.
  • Dynamic Effects : NMR may average dynamic processes (e.g., carboxyl proton exchange), while XRD captures static structures. Variable-temperature NMR or solid-state NMR reconciles such differences.
  • Complementary Techniques : Pair XRD with powder diffraction (PXRD) to verify bulk crystallinity and Raman spectroscopy to confirm functional group orientations .

Q. How does the methyl group at the 4-position influence solubility and crystallinity, and how can this be experimentally determined?

  • Methodological Answer :
  • Solubility Testing : Compare solubility in polar (DMSO, water) vs. nonpolar solvents (toluene) via gravimetric analysis. The methyl group enhances hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility.
  • Crystallinity Analysis : Use differential scanning calorimetry (DSC) to measure melting points and thermal stability. Powder XRD identifies crystalline vs. amorphous phases.
  • Molecular Dynamics Simulations : Predict solvation free energies and lattice energies to rationalize experimental trends .

Q. What experimental designs evaluate the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Coordination Studies : Titrate the compound with metal salts (e.g., Zn(NO₃)₂, CuSO₄) in DMF/water, monitoring via UV-Vis or fluorescence spectroscopy for ligand-to-metal charge transfer.
  • MOF Synthesis : Solvothermal reactions (100–120°C, 24–48 hrs) with the ligand and metal nodes. Characterize porosity via BET surface area analysis and topology via XRD.
  • Stability Tests : Expose MOFs to humid or acidic conditions, using PXRD to assess structural integrity post-exposure .

Data Analysis and Mechanistic Questions

Q. How can researchers address low reproducibility in catalytic studies involving this compound?

  • Methodological Answer :
  • Control Experiments : Verify catalyst loading, solvent purity, and oxygen/moisture exclusion (e.g., Schlenk techniques).
  • Kinetic Profiling : Use in situ FTIR or GC-MS to monitor reaction progress and identify intermediates/byproducts.
  • Statistical Tools : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and identify critical factors .

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